molecular formula C19H18ClF4N3O5S B1428544 Tiafenacil CAS No. 1220411-29-9

Tiafenacil

Cat. No. B1428544
M. Wt: 511.9 g/mol
InChI Key: QPTPZPIXUPELRM-UHFFFAOYSA-N
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Description

Tiafenacil is a new active ingredient proposed for registration as a contact herbicide . It is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide from the pyrimidinedione chemical class . It is expected to be useful for herbicide-resistance management, providing an alternative for controlling glyphosate-resistant Palmer amaranth in cotton, suppressing glyphosate-resistant marestail in corn and soybeans, and controlling waterhemp in corn and soybean .


Synthesis Analysis

The synthesis of Tiafenacil involves several steps, including extraction using acidified acetonitrile, clean-up by octadecylsilane (C18) and graphitized carbon black (GCB), and detection using liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) .


Molecular Structure Analysis

Tiafenacil has a molecular formula of C19H18ClF4N3O5S . It belongs to the pyrimidinedione class of herbicides .


Chemical Reactions Analysis

Tiafenacil is a non-selective herbicide that is effective against both dicots and monocots . It exhibits herbicidal activity at concentrations ranging from 1 to 50 μM . When plant tissue is treated with Tiafenacil in darkness, there is an accumulation of protoporphyrin IX .


Physical And Chemical Properties Analysis

Tiafenacil is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Mode of Action as a Herbicide

Tiafenacil, marketed as Terrad'or™, is a new protoporphyrinogen IX oxidase (PPO)-inhibiting pyrimidinedione herbicide. It inhibits recombinant PPO enzymes from various plant species, including amaranth, soybean, arabidopsis, and rapeseed, with an IC50 of 22 to 28 nM. Its effectiveness as a non-selective herbicide against both dicots and monocots, such as velvetleaf, amaranth, barnyardgrass, soybean, rapeseed, rice, and maize, has been established. It induces accumulation of protoporphyrin IX in plant tissues, leading to increased malondialdehyde content and decreased chlorophyll fluorescence values upon light exposure (Park et al., 2018).

Environmental Behavior in Agricultural Settings

A study on the dissipation of tiafenacil in citrus orchard soils across five provinces in China found that the half-life of tiafenacil ranged from 0.26 to 4.19 days. Its dissipation rate was positively correlated with soil organic matter content and negatively correlated with soil pH. These findings suggest that tiafenacil could be a safe alternative to glyphosate for weed control in citrus orchards (Gao et al., 2021).

Efficacy in Soybean Fields

Tiafenacil, combined with metribuzin, has shown potential in managing glyphosate-resistant horseweed in soybean fields. It provides comparable control to industry-standard herbicide treatments, suggesting its utility in glyphosate-resistant weed management strategies in soybean (Westerveld et al., 2021).

Safety and Effectiveness in Dry Beans

Research indicates that tiafenacil applied preemergence at various concentrations caused minimal visible injury to different types of dry beans, including azuki, kidney, small red, and white beans. This suggests that tiafenacil can be a useful addition to current strategies for controlling grass and broadleaf weeds prior to bean emergence (Soltani et al., 2021).

Residue Analysis in Fruits

A method for the simultaneous determination of tiafenacil and its six metabolites in fruits has been developed, using liquid chromatography coupled with tandem mass spectrometry. This analytical method aids in establishing maximum residue limits and monitoring tiafenacil residues in fruits (Hu et al., 2020).

Tolerance in Peppermint

Studies on 'Redefined Murray Mitcham' peppermint tolerance to tiafenacil post-harvest show that lower rates of tiafenacil resulted in less persistent injury, suggesting a potential use for tiafenacil in peppermint cultivation (Meyers et al., 2022).

Developing New Herbicides

Research on the design, synthesis, and screening of new phenyl pyrazole-based protoporphyrinogen oxidase inhibitors, inspired by tiafenacil, highlights the ongoing efforts to develop herbicides with improved resistance profiles and herbicidal activity against resistant weeds (Mattison et al., 2023).

Future Directions

Tiafenacil is proposed to be registered for pre-plant and pre-emergence burndown use in corn (all types except sweet corn), cotton, soybeans, and wheat . It is expected to be useful for managing herbicide-resistant weeds, which presents a significant financial, production, and pest management issue for growers throughout the nation .

properties

IUPAC Name

methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPZPIXUPELRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873394
Record name Tiafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiafenacil

CAS RN

1220411-29-9
Record name Tiafenacil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAFENACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-(2-chloropropionylamino)propionic acid methyl ester (6.93 g) and potassium carbonate (4.72 g) in acetonitrile (150 mL) was added dropwise a solution of 3-(4-chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-trifluoromethyl-1H-pyrimidin-2,4-dione (11.54 g) in acetonitrile (75 mL) at 45° C. to 50° C. for 1 hour. The reaction mixture was stirred at the same temperature for 2 hours and neutralized at 5° C. with 1 N hydrochloric acid. Water and ethyl acetate were added to separate the organic layer. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried with magnesium sulfate, filtered, concentrated, and recrystallized with ether to give the target compound (13.00 g, yield 78%, white solid).
Name
3-(2-chloropropionylamino)propionic acid methyl ester
Quantity
6.93 g
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reactant
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4.72 g
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150 mL
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75 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
J Park, YO Ahn, JW Nam, MK Hong, N Song… - Pesticide biochemistry …, 2018 - Elsevier
We conducted biochemical and physiological experiments to investigate the mode of action of tiafenacil (Terrad'or™), a new protoporphyrinogen IX oxidase (PPO)-inhibiting …
Number of citations: 54 www.sciencedirect.com
E Ivantsova, I Konig, V Lopez-Scarim, C English… - Environmental …, 2023 - Elsevier
… /L tiafenacil, coinciding with increased reactive oxygen species. Oxygen consumption rates were not affected by tiafenacil, … exposure to 1000 µg/L tiafenacil. These data contribute to risk …
Number of citations: 3 www.sciencedirect.com
M Hu, H Tan, Y Li, J Qiu, L Liu, D Zeng - Food chemistry, 2020 - Elsevier
… The maximum residue limits (MRL) of tiafenacil in … tiafenacil and its metabolite residues in food in order to ensure food safety and to aid governments in establishing the MRL of tiafenacil …
Number of citations: 9 www.sciencedirect.com
M Gao, C Bian, W Zhou, L Liu, B Li… - Journal of Separation …, 2021 - Wiley Online Library
… of tiafenacil residues in citrus orchard soil. We then analyzed the dissipation dynamics of tiafenacil … soils to provide evidence supporting the application of tiafenacil in citrus orchards. …
JY Cha, GI Shin, G Ahn… - Applied …, 2022 - applbiolchem.springeropen.com
… the resistance to tiafenacil. Both gi mutant alleles, gi-1 and gi-2, were resistant to tiafenacil with survival rates of 97% and 83%, respectively, under 1 µM tiafenacil treatments, while 56% …
Number of citations: 5 applbiolchem.springeropen.com
N Soltani, C Shropshire, PH Sikkema - Weed Technology, 2021 - cambridge.org
Four field experiments were completed in commercial corn fields during 2019 and 2020 to determine glyphosate-resistant (GR) horseweed control in corn with tiafenacil alone or in …
Number of citations: 4 www.cambridge.org
D Westerveld - 2021 - atrium.lib.uoguelph.ca
Fifteen field experiments were conducted in 2019 and 2020 to evaluate bromoxynil, pyraflufen-ethyl/2,4-D, and tiafenacil, alone and tankmixed with metribuzin, for the control of …
Number of citations: 3 atrium.lib.uoguelph.ca
G Laguerre - 2023 - search.proquest.com
… difference between tiafenacil alone or tiafenacil plus … , these results indicate that tiafenacil has good activity on broadleaf … tiafenacil has some activity on grass weeds, mixing tiafenacil …
Number of citations: 3 search.proquest.com
P Soojin, L Eunyoung, Y Are-Sun, O Jina, Y Jo… - 한국실험동물학회학술 …, 2018 - dbpia.co.kr
… AOEL) was conducted based on results from various studies of tiafenacil(CAS No. 1220411-29-9)… Major adverse effects of tiafenacil observed are increased liver weight, effects on …
Number of citations: 1 www.dbpia.co.kr
DB Westerveld, N Soltani, DC Hooker… - Weed …, 2021 - cambridge.org
Tiafenacil is a recently developed protoporphyrinogen IX oxidase … dose (BED) of tiafenacil and tiafenacil + metribuzin and to … This study presents the potential utility of tiafenacil + …
Number of citations: 2 www.cambridge.org

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